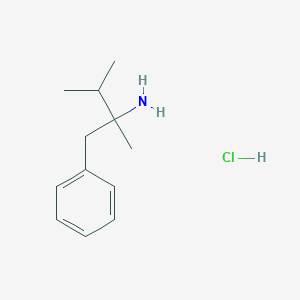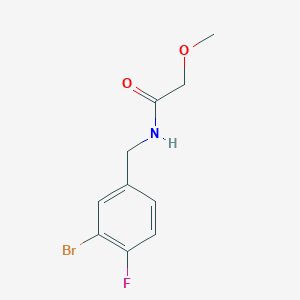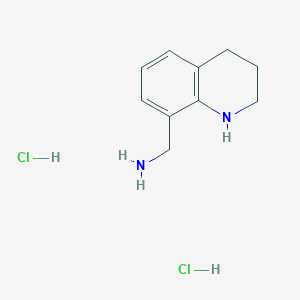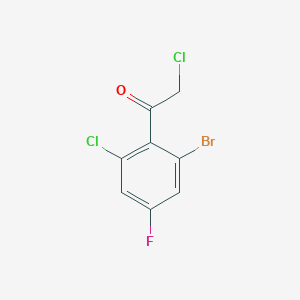
2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride
説明
2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is a chemical compound with the CAS Number: 2060037-84-3 . It has a molecular weight of 213.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H19N.ClH/c1-10(2)12(3,13)9-11-7-5-4-6-8-11;/h4-8,10H,9,13H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Chemical Reactions
2,3-Dimethyl-1-phenylbutan-2-amine hydrochloride is involved in various synthesis and chemical reactions. For instance, it serves as a starting material or intermediate in the generation of structurally diverse compound libraries. This is achieved through alkylation and ring closure reactions, leading to the production of compounds like dithiocarbamates, thioethers, and various NH-azoles derivatives (Roman, 2013). Similarly, its reactions with α-diazo ketones, catalyzed by specific complexes, lead to the formation of α-amino ketones via the rearrangement of transient nitrogen ylides, showcasing its utility in the synthesis of novel compounds with potential biological activities (Zotto et al., 2000).
Catalysis and Synthetic Applications
The compound finds application in catalysis, where it is used to facilitate various synthetic processes. For example, it has been used in the one-pot synthesis of potential analgesic compounds, demonstrating its versatility in pharmaceutical synthesis (Wissler et al., 2007). Its derivatives are also involved in the synthesis of chiral complexes, contributing to asymmetric synthesis and catalysis, which are crucial in the development of pharmaceuticals (Yap et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound are used in the development of sensitive and mild methods for the determination of amino compounds. These methods involve condensation reactions with specific reagents, enabling the analysis of amines with high sensitivity and specificity, as demonstrated in the detection and identification of amines in various samples (You et al., 2006).
Material Science and Polymer Modification
In material science, this compound and its derivatives find applications in the modification of polymers to enhance their properties. For example, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amines to form amine-treated polymers, improving their thermal stability and potentially expanding their applications in medical and technological fields (Aly & El-Mohdy, 2015).
Safety and Hazards
特性
IUPAC Name |
2,3-dimethyl-1-phenylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-10(2)12(3,13)9-11-7-5-4-6-8-11;/h4-8,10H,9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEABYNDSFEDPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1460285.png)
![2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1460286.png)


![Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester](/img/structure/B1460290.png)







